Lipophilicity Advantage: LogP Elevation of 2.05 Units Over the Unprotected 2-Aminooxazole-4-carbaldehyde
The Boc protecting group raises the computed logP of 2-(Boc-amino)oxazole-4-carbaldehyde to 1.85, compared to −0.2 (XlogP) for the unprotected 2-aminooxazole-4-carbaldehyde (CAS 1240601-34-6) . This 2.05 log-unit increase translates to an approximately 112-fold higher octanol-water partition coefficient, directly impacting the compound's suitability for reactions requiring organic-phase extraction and for biological assays where passive membrane diffusion is essential.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.85 (ChemSrc) / 1.83 (Leyan.com) |
| Comparator Or Baseline | 2-Aminooxazole-4-carbaldehyde (CAS 1240601-34-6): XlogP = −0.2 (Chem960) |
| Quantified Difference | ΔlogP ≈ +2.05 log units (~112× higher partition coefficient) |
| Conditions | Computed logP/XlogP values from authoritative chemical databases; no experimental measurement under identical conditions available. |
Why This Matters
A logP difference of ~2 units is large enough to alter extraction efficiency, chromatographic retention, and in vitro cell permeability, making the unprotected analog unsuitable as a direct replacement in synthetic sequences requiring organic-phase workup or in cell-based screening cascades.
